Perfluorooctanoate d'ammonium

Vue d'ensemble

Description

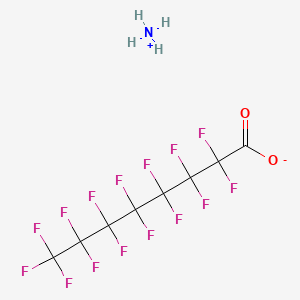

Ammonium perfluorooctanoate (APFO), also known as Ammonium pentadecafluorooctanoate, is a synthetic compound that has been used extensively in the polymerization of fluorinated monomers . It is the ammonium salt of perfluorooctanoic acid (PFOA) and has been used as a surface-active agent in the polymerisation process for many fluoropolymers . It readily dissociates in water to give the ammonium and perfluorooctanoate ions .

Synthesis Analysis

The synthesis of APFO involves complex chemical processes. One study suggests that APFO undergoes multi-stage pyrolysis including proton transfer, skeletal chain breakage succeeded by a distinct polymerization before C-F bond cleavage .

Molecular Structure Analysis

The molecular formula of APFO is C8H4F15NO2 . It is a completely fluorinated carboxylic acid that is usually used in the ammonium salt form . The structural formula is C7F15COONH4 .

Chemical Reactions Analysis

APFO undergoes multi-stage pyrolysis including proton transfer, skeletal chain breakage succeeded by a distinct polymerization before C-F bond cleavage .

Physical and Chemical Properties Analysis

APFO is a synthetic compound with unique physical and chemical properties. It is used as a processing aid in the production of many fluoropolymers and fluoroelastomers . It readily dissociates in water to give the ammonium and perfluorooctanoate ions .

Applications De Recherche Scientifique

Surfactants fluorés

Le perfluorooctanoate d'ammonium est un type de surfactant fluoré . Ces surfactants sont composés d'un groupe de tête polaire hydrophile et d'une chaîne de queue fluorocarbonée oléophobe et hydrophobe . Ils présentent des propriétés uniques dues aux caractéristiques de l'élément fluor . Par exemple, la liaison forte fluor-carbone et l'effet de « protection » des atomes de fluor sur les liaisons carbone-carbone confèrent aux surfactants fluorés une stabilité thermique et chimique exceptionnelle .

Polymérisation en émulsion

Les surfactants fluorés, y compris le this compound, ont des applications dans la polymérisation en émulsion d'oléfines fluorées . Ils contribuent à la formation d'émulsions stables, qui sont essentielles dans le processus de polymérisation .

Manipulation des protéines membranaires

Le this compound a été utilisé dans la manipulation des protéines membranaires . Les propriétés tensioactives du this compound le rendent approprié pour cette application .

Fabrication du cuir

L'industrie du cuir utilise également le this compound . Ses propriétés tensioactives contribuent à divers processus impliqués dans la fabrication du cuir .

Métabolisme des lipoprotéines

Des recherches ont été menées pour évaluer l'effet du PFOA sur le métabolisme du cholestérol et des triglycérides plasmatiques . L'étude a révélé que des taux élevés de PFOA sérique ou plasmatique entraînaient une diminution des taux de cholestérol . Cependant, l'étude a également indiqué que ces résultats sont associatifs plutôt que causaux .

Impact environnemental

En raison de sa persistance dans l'environnement, le this compound a fait l'objet d'études environnementales . Il est extrêmement stable et non inflammable, et ne peut pas être facilement dégradé par les acides forts, les alcalis ou les agents oxydants . En conséquence, il persiste dans l'environnement et est détecté de manière ubiquitaire chez l'homme et la faune .

Mécanisme D'action

Target of Action

Ammonium perfluorooctanoate (APFO) primarily targets the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism in the liver . It is also known to interact with various proteins involved in lipid homeostasis, such as β- and ω-oxidation enzymes, and diacylglycerol acyltransferases .

Mode of Action

APFO interacts with its targets, particularly PPARα, leading to changes in lipid metabolism. It has been observed that APFO can activate both mouse and human PPARα, albeit in different manners . The activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in altered lipid profiles .

Biochemical Pathways

APFO affects several biochemical pathways, primarily those involved in lipid metabolism. It has been observed to decrease the production of very low-density lipoprotein (VLDL) and increase VLDL clearance by the liver through increased lipoprotein lipase activity . Additionally, it can lead to decreased cholesteryl ester transfer activity and changes in gene expression of proteins involved in high-density lipoprotein (HDL) metabolism .

Pharmacokinetics

Due to its chemical stability and resistance to degradation, apfo is known to persist in the environment and bioaccumulate in organisms . This persistence and bioaccumulation can impact the bioavailability of APFO, potentially leading to long-term exposure and effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of APFO. For instance, the presence of other organic compounds, such as urea, can affect the self-assembly of APFO, influencing its interaction with its targets . Additionally, the presence of bacteria capable of degrading APFO can influence its persistence in the environment .

Safety and Hazards

APFO is a confirmed carcinogen and is toxic by inhalation. It is moderately toxic by ingestion and is an eye and skin irritant . It has also been associated with high cholesterol, increased liver enzymes, decreased vaccination response, thyroid disorders, pregnancy-induced hypertension and preeclampsia, and cancer (testicular and kidney) .

Analyse Biochimique

Biochemical Properties

Ammonium perfluorooctanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. Ammonium perfluorooctanoate activates PPARα, leading to increased fatty acid oxidation and alterations in lipid profiles . Additionally, it affects the activity of lipoprotein lipase, which is responsible for the hydrolysis of triglycerides in lipoproteins . These interactions highlight the compound’s significant impact on lipid metabolism and energy homeostasis.

Cellular Effects

Ammonium perfluorooctanoate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to ammonium perfluorooctanoate can lead to hepatomegaly and cellular hypertrophy in liver cells . It also affects the expression of genes involved in lipid metabolism, such as those encoding for enzymes in the β-oxidation pathway . Furthermore, ammonium perfluorooctanoate has been associated with disruptions in mitochondrial function and oxidative stress, impacting overall cellular health .

Molecular Mechanism

The molecular mechanism of action of ammonium perfluorooctanoate involves several key processes. At the molecular level, it binds to and activates PPARα, leading to changes in gene expression related to lipid metabolism . This activation results in increased β-oxidation of fatty acids and alterations in lipid profiles. Additionally, ammonium perfluorooctanoate can inhibit or activate various enzymes involved in lipid and xenobiotic metabolism . These interactions contribute to its overall impact on cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium perfluorooctanoate can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to ammonium perfluorooctanoate can lead to persistent alterations in lipid metabolism and liver function . Additionally, its stability in biological systems means that it can accumulate over time, leading to sustained biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of ammonium perfluorooctanoate vary with different dosages in animal models. At lower doses, it may not significantly alter plasma lipid levels . At higher doses, it can lead to decreased plasma triglycerides, total cholesterol, and non-high-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol . These changes are mediated by alterations in very low-density lipoprotein production and clearance, as well as changes in gene expression related to lipid metabolism . High doses of ammonium perfluorooctanoate can also result in toxic effects, such as liver damage and hepatomegaly .

Metabolic Pathways

Ammonium perfluorooctanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It activates PPARα, leading to increased β-oxidation of fatty acids and changes in lipid profiles . Additionally, it affects the expression of genes involved in lipid and xenobiotic metabolism, further influencing metabolic flux and metabolite levels . These interactions highlight the compound’s significant impact on overall metabolic processes.

Transport and Distribution

Within cells and tissues, ammonium perfluorooctanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as organic anion-transporting polypeptide 1A2 and organic anion transporter 4, which mediate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, such as the liver and kidneys . The compound’s persistence and bioaccumulation potential further contribute to its long-term effects on cellular function and health .

Subcellular Localization

Ammonium perfluorooctanoate exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the liver, where it affects mitochondrial function and induces peroxisomal proliferation . Additionally, it can interact with various cellular compartments and organelles, leading to changes in cellular metabolism and function . These localization patterns highlight the compound’s targeted effects on specific cellular processes and structures.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium perfluorooctanoate can be achieved through a two-step process. The first step involves the synthesis of perfluorooctanoic acid, which is then converted to Ammonium perfluorooctanoate in the second step.", "Starting Materials": [ "Sodium perfluorooctanoate", "Ammonium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of perfluorooctanoic acid", "1. Dissolve Sodium perfluorooctanoate in water to form a solution.", "2. Add Hydrochloric acid dropwise to the solution while stirring until the pH reaches 2.", "3. Add Hydrogen peroxide to the solution while stirring until the pH reaches 7-8.", "4. Heat the solution to 80-90°C for 2-3 hours.", "5. Cool the solution to room temperature and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain perfluorooctanoic acid.", "Step 2: Synthesis of Ammonium perfluorooctanoate", "1. Dissolve perfluorooctanoic acid in water to form a solution.", "2. Add Sodium hydroxide to the solution while stirring until the pH reaches 7-8.", "3. Add Ammonium hydroxide to the solution while stirring until the pH reaches 9-10.", "4. Heat the solution to 80-90°C for 2-3 hours.", "5. Cool the solution to room temperature and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain Ammonium perfluorooctanoate." ] } | |

Numéro CAS |

3825-26-1 |

Formule moléculaire |

C8H4F15NO2 |

Poids moléculaire |

431.10 g/mol |

Nom IUPAC |

azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |

InChI |

InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3 |

Clé InChI |

YOALFLHFSFEMLP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

SMILES canonique |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |

| 3825-26-1 | |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

335-67-1 (Parent) |

Synonymes |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)

![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)

![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)

![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)

![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)

![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)

![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1224633.png)

![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1224636.png)

![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)